2,6-Dinitrotoluene-3-sulfonic acid
CAS No.: 226711-10-0
Cat. No.: VC3910001
Molecular Formula: C7H6N2O7S
Molecular Weight: 262.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 226711-10-0 |
|---|---|
| Molecular Formula | C7H6N2O7S |
| Molecular Weight | 262.2 g/mol |
| IUPAC Name | 3-methyl-2,4-dinitrobenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) |
| Standard InChI Key | PNMMYPNEHJVPCA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Dinitrotoluene-3-sulfonic acid belongs to the class of nitroaromatic sulfonic acids. Its structure consists of a toluene ring substituted with:
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Nitro groups (-NO₂) at the 2- and 6-positions
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Sulfonic acid group (-SO₃H) at the 3-position
This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro and sulfonic acid groups. The compound’s IUPAC name is 3-methyl-2,4-dinitrobenzenesulfonic acid, reflecting the methyl group (from toluene) and substituent positions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 226711-10-0 | |
| Molecular Formula | C₇H₆N₂O₇S | |
| Molecular Weight | 262.2 g/mol | |
| Synonyms | Benzenesulfonic acid, 3-methyl-2,4-dinitro- |
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is likely produced through sequential nitration and sulfonation of toluene derivatives:
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Nitration: Toluene undergoes di-nitration using mixed acid (HNO₃/H₂SO₄) to yield 2,6-dinitrotoluene.
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Sulfonation: Subsequent sulfonation at the 3-position via oleum (fuming sulfuric acid) introduces the sulfonic acid group.
The technical grade product typically contains <5% of isomeric impurities (e.g., 2,4-dinitrotoluene-5-sulfonic acid) .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Synchem OHG | Germany | 95% | 5 mg scales |
| American Custom Chemicals Corp | USA | 95% | Research quantities |
Physicochemical Properties
Thermal and Spectral Characteristics
Experimental data indicate:
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pKa: -2.15 ± 0.50 (strongly acidic due to sulfonic acid group)
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Solubility: High water solubility (>100 g/L at 25°C) attributed to the polar sulfonic acid moiety
Stability Profile
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Thermal decomposition: Likely releases NOₓ gases above 200°C
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Photolytic degradation: Susceptible to nitro group reduction under UV exposure
Applications and Functional Utility
Chemical Intermediate
Primary uses include:
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Dye synthesis: As a directing group in azo dye manufacturing
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Polymer modification: Sulfonation agent for specialty resins
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Coordination chemistry: Ligand for metal complexes in catalytic systems
Research Applications
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Toxicology models: Structural analog for studying nitroaromatic toxicity
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Enzyme inhibition studies: Potential interactions with sulfotransferases (SULTs) based on structural similarity to phthalate metabolites
Toxicological and Environmental Considerations
Ecotoxicology
Using read-across from 2,4-dinitrotoluene:
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Biodegradation: Slow aerobic degradation (t₁/₂ >60 days in soil)
Table 3: Predicted Environmental Fate
| Parameter | Value | Method |
|---|---|---|
| Log Kₒw | 1.82 | EPI Suite v4.11 |
| Bioconcentration Factor | 28 L/kg | QSAR estimation |
Research Gaps and Future Directions
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Synthetic optimization: Development of catalytic nitration/sulfonation methods to reduce isomer formation
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Toxicokinetics: In vivo studies to clarify metabolic pathways and potential endocrine disruption
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Advanced materials: Exploration in proton-exchange membranes and ionic liquids
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